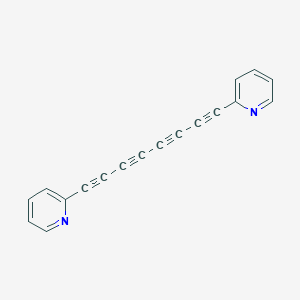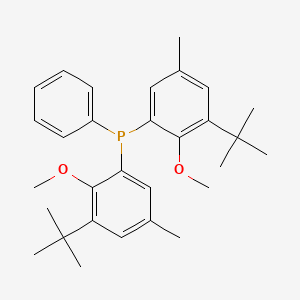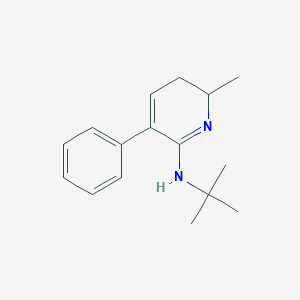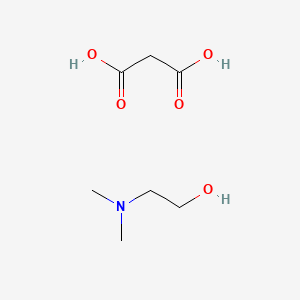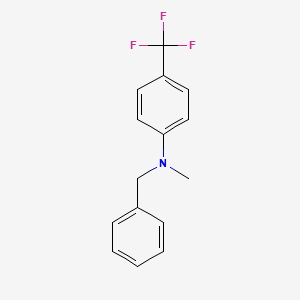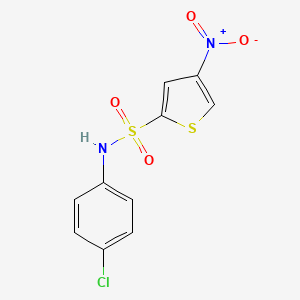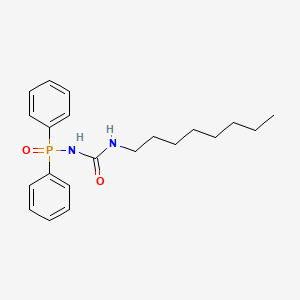
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide is an organic compound that belongs to the class of amides It features a phosphinic amide group bonded to an octylcarbamoyl chain and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with octylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the phosphorus center, displacing the chloride ion. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the octylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, modulating their activity and function. The phosphinic amide group can act as a mimic of phosphate groups, allowing it to interfere with phosphorylation-dependent processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Phenylphosphinic amide
- N-Benzylphosphinic amide
- N-Methylphosphinic amide
Uniqueness
N-(Octylcarbamoyl)-P,P-diphenylphosphinic amide is unique due to its long octyl chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, reactivity, and interaction with biological membranes, making it a valuable compound for specific applications where hydrophobic interactions are crucial.
Propiedades
Número CAS |
878551-55-4 |
|---|---|
Fórmula molecular |
C21H29N2O2P |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-3-octylurea |
InChI |
InChI=1S/C21H29N2O2P/c1-2-3-4-5-6-13-18-22-21(24)23-26(25,19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3,(H2,22,23,24,25) |
Clave InChI |
PFBCBQVJEAEOFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


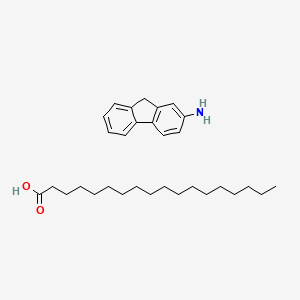
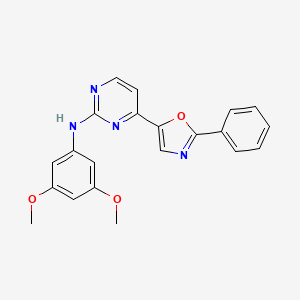
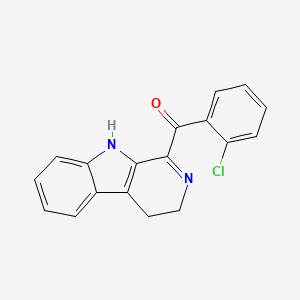
![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
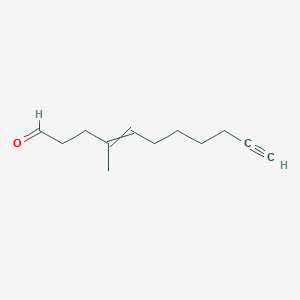
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
